molecular formula C17H19NO4S B13346425 Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate CAS No. 1865726-28-8

Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate

Cat. No.: B13346425
CAS No.: 1865726-28-8
M. Wt: 333.4 g/mol
InChI Key: UKIWRNOAQYPTME-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate is a chiral amino acid ester derivative featuring a benzyl ester group, an (S)-configured α-amino group, and a para-substituted methylsulfonylphenyl moiety.

Properties

CAS No.

1865726-28-8

Molecular Formula

C17H19NO4S

Molecular Weight

333.4 g/mol

IUPAC Name

benzyl (2S)-2-amino-3-(4-methylsulfonylphenyl)propanoate

InChI

InChI=1S/C17H19NO4S/c1-23(20,21)15-9-7-13(8-10-15)11-16(18)17(19)22-12-14-5-3-2-4-6-14/h2-10,16H,11-12,18H2,1H3/t16-/m0/s1

InChI Key

UKIWRNOAQYPTME-INIZCTEOSA-N

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Chemical Identity and Properties

Property Description
Chemical Name Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate
CAS Number 1865726-28-8
Molecular Formula C17H19NO4S
Molecular Weight 333.4 g/mol
IUPAC Name benzyl (2S)-2-amino-3-(4-methylsulfonylphenyl)propanoate
Structural Features Benzyl ester, chiral amino acid, methylsulfonyl substituent at para position on phenyl ring

Preparation Methods Analysis

Detailed Synthetic Route

Step 1: Amino Group Protection
  • The amino group of the starting (S)-2-amino-3-(4-bromophenyl)propanoic acid is protected using a carbamate protecting group such as tert-butoxycarbonyl (Boc).
  • Reaction conditions typically involve sodium bicarbonate (3 equivalents) and di-tert-butyl dicarbonate (Boc2O, 1.1 equivalents) in a dioxane-water mixture.
  • Yield: ~98% for the Boc-protected intermediate.
Step 2: Introduction of the Methylsulfonyl Group
  • The bromophenyl intermediate undergoes nucleophilic substitution to introduce the methylsulfonyl group.
  • Reagents: copper iodide (CuI, 0.4 equivalents initially, with further additions), cesium carbonate (Cs2CO3, 0.5 equivalents), L-proline (0.8 equivalents initially), and sodium methanesulfinate (3.9 equivalents) in dimethyl sulfoxide (DMSO).
  • Reaction temperature: 95–100 °C for approximately 9 hours.
  • Additional CuI and L-proline are added during the reaction to drive completion.
  • Yield: ~96% for the methylsulfonyl-substituted intermediate.
Step 3: Esterification to Benzyl Ester
  • The carboxylic acid group is converted to the benzyl ester.
  • Reagents: benzyl alcohol (1.1 equivalents), 4-dimethylaminopyridine (DMAP, 0.1 equivalents), and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.0 equivalent).
  • Reaction medium: typically dichloromethane or similar solvents.
  • Yield: ~99% for the benzyl ester intermediate.
Step 4: Deprotection of the Amino Group
  • The Boc protecting group is removed by treatment with 4 N hydrogen chloride in dioxane at 0 °C.
  • The resulting free amino compound is isolated as its hydrochloride salt.
  • Yield: ~94%.

Summary of Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%)
Amino group protection Boc2O, NaHCO3, dioxane/water Room temperature 1-2 hours 98
Methylsulfonyl introduction CuI, Cs2CO3, L-proline, sodium methanesulfinate, DMSO 95–100 °C 9 hours 96
Esterification to benzyl ester Benzyl alcohol, DMAP, EDC Room temperature Several hours 99
Deprotection (Boc removal) 4 N HCl in dioxane 0 °C 1 hour 94

Alternative Synthetic Approaches

  • Direct sulfonylation of L-phenylalanine derivatives using methylsulfonyl chloride in the presence of base (e.g., triethylamine) has been reported.
  • Esterification can alternatively be performed using methanol and acid catalysts, but benzyl ester formation is preferred for stability and further synthetic utility.
  • Industrial synthesis may employ continuous flow reactors to optimize reaction times and yields while minimizing waste and environmental impact.

Industrial Production Considerations

  • Scale-up involves careful optimization of reagent equivalents, temperature control, and purification steps.
  • Continuous flow synthesis techniques are increasingly applied to improve reproducibility and reduce reaction times.
  • Environmental and safety aspects focus on minimizing use of hazardous reagents such as copper salts and strong acids.
  • Purification often involves crystallization of the hydrochloride salt to ensure high purity.

Research Findings and Applications

  • This compound is a key intermediate in the synthesis of LFA-1/ICAM antagonists, which modulate immune cell adhesion.
  • Its synthesis and purity critically influence the biological activity of downstream drug candidates.
  • Research continues to explore modifications of the sulfonyl group and ester moiety to improve pharmacokinetic and pharmacodynamic profiles.

Data Tables for Stock Solution Preparation (Example)

Amount of Compound Volume for 1 mM Solution (mL) Volume for 5 mM Solution (mL) Volume for 10 mM Solution (mL)
1 mg 3.00 0.60 0.30
5 mg 15.00 3.00 1.50
10 mg 30.00 6.00 3.00

Note: Volumes are approximate and depend on precise molecular weight and purity.

Chemical Reactions Analysis

Types of Reactions: Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate is an organic compound with a benzyl group and a methylsulfonyl substituent in its structure. It has a molecular formula of C17H20NO4S and a molecular weight of approximately 369.86 g/mol. This compound is primarily used in pharmaceutical development. Research indicates that it exhibits significant biological activity, particularly as a reagent in the development of LFA-1/ICAM antagonists.

Scientific Research Applications

  • Pharmaceutical Development this compound is mainly used in pharmaceutical development for therapeutic agents targeting specific biological pathways.
  • LFA-1/ICAM Antagonists It acts as a reagent in developing LFA-1/ICAM antagonists. These antagonists are explored for treating autoimmune diseases and conditions like dry eyes by inhibiting leukocyte adhesion and migration. The compound may interact with biological receptors, influencing cellular signaling pathways due to its structure.
  • Interaction with Leukocyte Adhesion Molecules Studies have shown that this compound interacts with leukocyte adhesion molecules, which influences immune cell behavior. This interaction is vital in understanding its potential therapeutic effects in conditions with excessive inflammation or immune response.
  • Synthesis The synthesis of this compound involves efficient production methods that yield high purity. The compound can be modified to enhance its biological activity or stability through these reactions.

Mechanism of Action

The mechanism of action of Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Key Differences :

  • Crystallinity : The meta isomer’s hydrochloride salt is commercially available, suggesting superior crystallinity for purification .

Functional Group Variants: Hydroxyl vs. Methylsulfonyl

(S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate () replaces the methylsulfonyl group with a hydroxyl moiety.

Property 4-(Methylsulfonyl)phenyl Derivative 4-Hydroxyphenyl Derivative
Functional Group Electron-withdrawing (-SO₂CH₃) Electron-donating (-OH)
Hydrogen Bonding Weak acceptor Strong donor (O–H⋯O)
Solubility Moderate in polar solvents High in polar solvents
Crystal Packing Likely van der Waals-dominated Chain-like H-bond networks

Key Differences :

  • Pharmacokinetics : The hydroxyl analog’s higher polarity may limit membrane permeability compared to the methylsulfonyl derivative.
  • Synthetic Utility : The hydroxyl group requires protection (e.g., tritylation) during synthesis, adding steps .

Sulfonic Acid and Heterocyclic Analogs

  • (S)-2-Amino-3-(4-sulfophenyl)propanoic acid (CAS 34023-49-9, similarity: 0.69 ): The sulfonic acid group increases hydrophilicity and acidity (pKa ~1), making it unsuitable for blood-brain barrier penetration.

Pharmacological and Commercial Relevance

  • Drug Intermediate: The 3-substituted analog is a known impurity in Lifitegrast production, emphasizing the importance of positional purity in APIs .
  • Novel Applications: The para-substituted derivative’s enhanced electronic profile could optimize binding in kinase inhibitors or GPCR modulators, pending further study.

Biological Activity

Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate, also known as (S)-Benzyl 2-amino-3-(4-(methylsulfonyl)phenyl)propanoate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17_{17}H20_{20}ClNO4_{4}S
  • Molecular Weight : 369.86 g/mol
  • CAS Number : 1194550-59-8

The compound features a benzyl group attached to an amino acid backbone, with a methylsulfonyl group that is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes involved in inflammatory pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a role in the synthesis of pro-inflammatory mediators.
  • Receptor Binding : It can bind to specific receptors, modulating their activity. This interaction can lead to altered signaling pathways associated with pain and inflammation.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. In vitro studies have demonstrated its ability to reduce the production of inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. In animal models of neurodegenerative diseases, it has shown promise in reducing neuronal apoptosis and improving cognitive function.

3. Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. It appears to inhibit the proliferation of certain cancer cell lines by inducing cell cycle arrest and apoptosis.

Case Study 1: Inhibition of COX Enzymes

A study conducted on the effects of this compound on COX enzymes revealed that it significantly inhibited COX-2 activity in vitro. This inhibition was associated with a decrease in prostaglandin E2 levels, highlighting its potential as an anti-inflammatory agent .

Case Study 2: Neuroprotection in Animal Models

In a rodent model of Alzheimer's disease, administration of this compound resulted in improved memory performance on behavioral tests. Histological analysis showed reduced neuroinflammation and preserved synaptic integrity .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoateSimilar backboneModerate anti-inflammatory effects
3-(Methylsulfonyl)-L-phenylalanine methyl esterDifferent ester groupLimited neuroprotective effects

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity compared to similar compounds.

Q & A

Q. What are the optimal synthetic routes for preparing Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate in laboratory settings?

The compound can be synthesized via coupling reactions using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous solvents such as dichloromethane (DCM). For example, tert-butoxycarbonyl (Boc)-protected intermediates are often hydrolyzed using LiOH in THF/water mixtures, followed by acidification to isolate the product . Solvent selection and reaction time are critical to minimize racemization, especially given the chiral center in the amino acid backbone.

Q. How is the compound purified after synthesis, and what analytical methods validate its purity?

Purification typically involves liquid-liquid extraction (e.g., ethyl acetate/water) and preparative HPLC. Analytical validation uses HPLC for purity assessment (≥98%) and NMR spectroscopy (e.g., 13C^{13}\text{C} and 1H^{1}\text{H}) to confirm structural integrity. For instance, 13C^{13}\text{C} NMR peaks at δ 173.6 ppm (carbonyl) and δ 37.7 ppm (methylsulfonyl group) are diagnostic .

Q. What safety precautions are essential when handling this compound in the lab?

Key precautions include avoiding ignition sources (P210), using PPE (gloves, goggles), and working in a fume hood. The methylsulfonyl group may pose irritant properties, and intermediates like Boc-protected derivatives require careful handling due to sensitivity to moisture .

Advanced Research Questions

Q. How can X-ray crystallography resolve enantiomeric purity and molecular conformation of this compound?

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL) is standard for determining absolute configuration. The chiral center and hydrogen-bonding patterns (e.g., O–H⋯O interactions) stabilize the crystal lattice, enabling precise assignment of the (S)-configuration. Data-to-parameter ratios >8.7 and low R-factors (<0.1) ensure reliability .

Q. What challenges arise in pharmacokinetic studies of this compound, and how are they addressed?

Challenges include poor solubility due to the benzyl ester and methylsulfonyl group. Strategies involve synthesizing phosphate or amino acid prodrugs to enhance bioavailability. In vivo studies may use LC-MS/MS to track metabolites, focusing on ester hydrolysis and sulfone stability .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or mass spectrometry data often stem from tautomerism or residual solvents. For example, overlapping 1H^{1}\text{H} NMR signals in aromatic regions require 2D techniques (COSY, HSQC) for resolution. HRMS with <1 ppm error confirms molecular formula .

Q. What role does the methylsulfonyl group play in the compound’s biological activity?

The sulfone moiety enhances binding affinity to targets like tyrosine kinase receptors by forming hydrogen bonds with active-site residues. Competitive inhibition assays (e.g., IC50_{50} determination) and molecular docking simulations are used to study this interaction .

Q. How is chiral purity maintained during large-scale synthesis, and what methods detect enantiomeric excess?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) separates enantiomers. Asymmetric synthesis using chiral auxiliaries or enzymes (e.g., lipases) minimizes racemization. Polarimetry or circular dichroism (CD) quantifies enantiomeric excess (>99% e.e.) .

Methodological Considerations

  • Synthetic Optimization : Use anhydrous DCM and low temperatures (−20°C) during coupling to prevent side reactions .
  • Crystallography : SHELXD for phase refinement and Olex2 for visualization improve structure accuracy .
  • Pharmacokinetics : Radiolabeling (e.g., 14C^{14}\text{C}) tracks metabolic pathways in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.